molecular formula C21H20N4 B2940546 N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890626-39-8

N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2940546
CAS No.: 890626-39-8
M. Wt: 328.419
InChI Key: UWSORAKQGSZUHJ-UHFFFAOYSA-N
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Description

N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and versatile applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave-assisted protocols, where suitable electrophiles are used to functionalize the pyrazolo[1,5-a]pyrimidine core . For instance, N-halosuccinimides can be employed as halogen sources at room temperature to achieve high yields of halide derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, yield, and environmental impact, potentially involving continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-halosuccinimides for halogenation, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions vary but often involve room temperature or slightly elevated temperatures and may require specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce halide derivatives, while oxidation can yield oxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 5-position and diphenyl groups at the N and 3-positions contribute to its unique reactivity and interaction with molecular targets .

Properties

IUPAC Name

N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-2-9-18-14-20(23-17-12-7-4-8-13-17)25-21(24-18)19(15-22-25)16-10-5-3-6-11-16/h3-8,10-15,23H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSORAKQGSZUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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